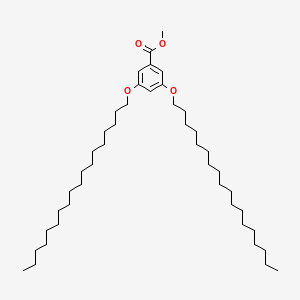
Methyl 3,5-bis(octadecyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-bis(octadecyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of two long octadecyloxy chains attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-bis(octadecyloxy)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 3,5-dihydroxybenzoate with 1-bromooctadecane in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (around 170°C) for 24 hours . The reaction yields the desired ester after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-bis(octadecyloxy)benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
Oxidation: The oxidation of the benzylic position typically yields benzoic acid derivatives.
Substitution: Bromination at the benzylic position results in the formation of benzylic bromides.
Scientific Research Applications
Methyl 3,5-bis(octadecyloxy)benzoate has several applications in scientific research:
Materials Science: It is used in the study of self-assembled monolayers and other supramolecular structures due to its long alkyl chains and aromatic core.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine:
Mechanism of Action
The mechanism of action of methyl 3,5-bis(octadecyloxy)benzoate is primarily related to its chemical reactivity and structural properties. The long alkyl chains provide hydrophobic interactions, while the aromatic core can participate in π-π stacking interactions. These properties make it useful in the formation of organized molecular assemblies and in interactions with biological membranes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-tris(octadecyloxy)benzoate: This compound has an additional octadecyloxy group, which may enhance its hydrophobic properties and ability to form supramolecular structures.
Methyl 3,5-bis(benzyloxy)benzoate: This compound has benzyloxy groups instead of octadecyloxy groups, which affects its solubility and reactivity.
Uniqueness
Methyl 3,5-bis(octadecyloxy)benzoate is unique due to its specific combination of long alkyl chains and an aromatic ester core. This combination provides a balance of hydrophobic and aromatic interactions, making it suitable for various applications in materials science and organic synthesis.
Properties
CAS No. |
156447-54-0 |
|---|---|
Molecular Formula |
C44H80O4 |
Molecular Weight |
673.1 g/mol |
IUPAC Name |
methyl 3,5-dioctadecoxybenzoate |
InChI |
InChI=1S/C44H80O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-47-42-38-41(44(45)46-3)39-43(40-42)48-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38-40H,4-37H2,1-3H3 |
InChI Key |
ZFXFFLAVJGSYHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)OC)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















